![molecular formula C10H12N2O3 B1417536 N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide CAS No. 1199787-75-1](/img/structure/B1417536.png)
N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide
描述
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide is a chemical compound with the molecular formula C10H12N2O3. It is known for its applications in various fields of scientific research, particularly in chemistry and biology. This compound is a hydrazone derivative, which is characterized by the presence of a hydrazone functional group (-CONH-N=CH-). Hydrazones are known for their versatility and have been widely studied for their biological and pharmacological properties.
准备方法
The synthesis of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide typically involves the condensation reaction between 2-hydroxyacetophenone and methoxycarbonylhydrazine. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from an appropriate solvent, such as ethanol or methanol.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals and lanthanides. These complexes are studied for their catalytic and photophysical properties.
Biology: The compound exhibits biological activities, such as antimicrobial and antioxidant properties, making it a potential candidate for drug development and therapeutic applications.
Medicine: Research has shown that hydrazone derivatives, including this compound, have potential anticancer and anti-inflammatory activities. They are being investigated for their ability to inhibit specific enzymes and pathways involved in disease progression.
Industry: The compound is used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical modifications.
作用机制
The mechanism of action of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can act as a chelating agent, binding to metal ions and forming stable complexes. These complexes can exhibit catalytic activity, influencing various chemical reactions and biological processes.
In biological systems, the compound may interact with enzymes and proteins, inhibiting their activity or modulating their function. For example, it can inhibit the activity of enzymes involved in oxidative stress, thereby exerting antioxidant effects. The presence of the hydrazone functional group allows the compound to participate in redox reactions, further contributing to its biological activity.
相似化合物的比较
N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide can be compared with other similar hydrazone derivatives, such as:
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]isonicotinohydrazide
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]benzohydrazide
- N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]thiocarbohydrazide
These compounds share similar structural features but differ in their substituents and functional groups. The uniqueness of N’-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide lies in its methoxycarbonyl group, which imparts distinct chemical and biological properties. This compound’s ability to form stable complexes and undergo various chemical reactions makes it a valuable tool in scientific research and industrial applications.
属性
IUPAC Name |
methyl N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7(11-12-10(14)15-2)8-5-3-4-6-9(8)13/h3-6,13H,1-2H3,(H,12,14)/b11-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDKNJIGRRUFCN-YRNVUSSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)OC)C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)OC)/C1=CC=CC=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methyl-1H-pyrazolo[4,3-D]pyrimidin-7-OL](/img/structure/B1417453.png)
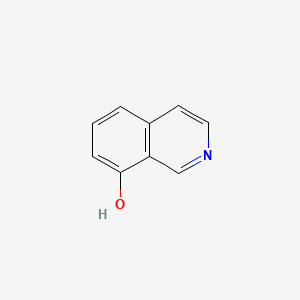

![6-phenylindeno[1,2-b][1,5]benzodiazepin-7(12H)-one](/img/structure/B1417461.png)
![5-(2-Furyl)-2-{[(2-piperazin-1-ylethyl)amino]methylene}cyclohexane-1,3-dione](/img/structure/B1417463.png)
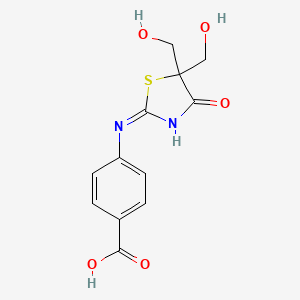

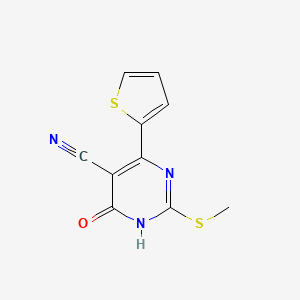
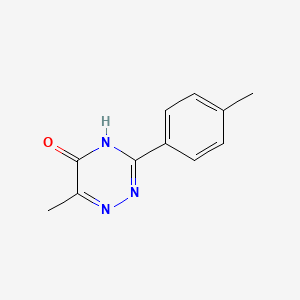
![6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B1417471.png)
![5-(4-Diethylamino-benzyl)-1-methyl-3-propyl-1,6-dihydro-pyrazolo[4,3-D]pyrimidin-7-one](/img/structure/B1417472.png)
![3-[(4-methoxyanilino)methylene]-6-methyl-2H-pyran-2,4(3H)-dione](/img/structure/B1417473.png)
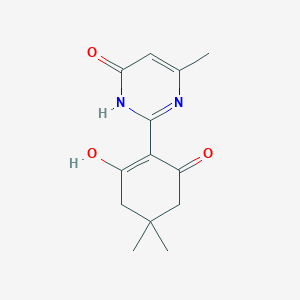
![4-hydroxy-N-(2-methoxyphenyl)-1-methyl-2,2-dioxo-1,2-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazine-3-carbothioamide](/img/structure/B1417476.png)
